2-(3,5-二氯苯基)-2-苯乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride" is a derivative of phenylethylamine, which is a class of compounds that have been extensively studied due to their biological significance and potential therapeutic applications. The structure of this compound suggests that it may have interesting chemical and pharmacological properties, warranting detailed analysis .

Synthesis Analysis

The synthesis of related 1-alkyl-2-phenylethylamine derivatives has been explored, with the aim of discovering ligands with affinity for certain receptors. For instance, derivatives designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride have shown potent and selective affinity, indicating that the alkyl group at the 1-position plays a crucial role similar to one of the propyl groups on the aminic nitrogen of the parent compound .

Molecular Structure Analysis

Crystal structure analysis of compounds with similar phenyl and chlorophenyl groups has been conducted, revealing that these molecules can crystallize in various systems such as monoclinic and trigonal, with specific space groups and unit cell parameters. These structures often exhibit intermolecular hydrogen bonds and other interactions like C-H...O and C-H...π, which contribute to the stability and properties of the crystals .

Chemical Reactions Analysis

Phenylethylamines can undergo various chemical reactions, including cyclotrimerization in the presence of catalysts to form fulvenes, as well as reactions with electron-capture detection for sensitive quantitative analysis in biological tissues. These reactions are significant for understanding the reactivity and potential applications of phenylethylamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylethylamine derivatives can be influenced by their molecular structure. For example, the presence of chlorophenyl groups can affect the compound's reactivity and interactions with biological targets. The crystal structure refinement and determination for related compounds provide insights into their configuration and conformation, which are essential for predicting their behavior in different environments .

科学研究应用

合成与化学性质

2-(3,5-二氯苯基)-2-苯乙胺盐酸盐已被研究用于科学研究中的各种应用,主要关注其合成效用和反应性,而不是其生物学或药理学方面。该化合物的结构以二氯苯基和苯乙胺部分的存在为特征,为研究各种化学反应和合成新化合物提供了一个平台。

硫脲衍生物的合成

一项研究集中于使用 2-(3,5-二氯苯基)-2-苯乙胺盐酸盐作为前体合成新的硫脲衍生物。这些衍生物表现出显着的抗病原活性,特别是对铜绿假单胞菌和金黄色葡萄球菌菌株,表明它们作为具有抗生物膜特性的新型抗菌剂的潜力 (Limban, Marutescu, & Chifiriuc, 2011)。

腺苷受体的光亲和标记

另一个应用涉及合成光反应性 2-苯乙胺衍生物,用于通过光亲和标记对腺苷受体进行功能分析。这种方法允许对在各种生物过程中起关键作用的腺苷受体进行详细研究,突出了该化合物在生化研究中的效用 (Murai 等人,2013)。

抗菌和抗真菌剂

对新型抗菌和抗真菌剂的研究也利用了 2-(3,5-二氯苯基)-2-苯乙胺盐酸盐的衍生物。从该化学物质合成的化合物被测试了它们对人类细菌菌群的功效,包括那些导致腋臭和脚臭等疾病的细菌菌群。这些研究表明了开发新的、有效的抗菌和抗真菌治疗方法的潜力 (Allouchi 等人,2003)。

抗癌、抗炎和镇痛活性

此外,合成了 2-(3,5-二氯苯基)-2-苯乙胺盐酸盐的衍生物,并评估了它们的抗癌、抗炎和镇痛活性。研究表明,某些卤代衍生物表现出有希望的生物活性,表明它们作为治疗剂的潜力 (Rani 等人,2014)。

作用机制

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that similar compounds often work by binding to their target receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Related compounds have been known to influence various biochemical pathways, including those involved in neurotransmission .

Pharmacokinetics

The times during which substances were detectable in blood with a sensitivity of 0.1 ng/ml were determined: values were 72 h for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 h for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol .

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular levels, often resulting in changes in cell signaling and function .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .

属性

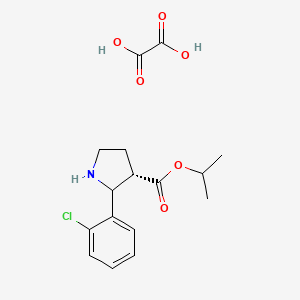

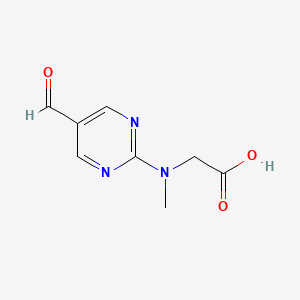

IUPAC Name |

2-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10;/h1-8,14H,9,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREGFWMDIFQDTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590014 |

Source

|

| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride | |

CAS RN |

1021871-56-6 |

Source

|

| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)